Product packaging for o-Anisidinomethanesulfonic acid(Cat. No.:CAS No. 93-13-0)

o-Anisidinomethanesulfonic acid

Cat. No.: B1594411
CAS No.: 93-13-0
M. Wt: 217.24 g/mol
InChI Key: WJORFFDFYBZRJH-UHFFFAOYSA-N
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Description

Historical Trajectory and Discovery Context of Aromatic Methanesulfonic Acids

The journey to understanding o-anisidinomethanesulfonic acid is rooted in the broader history of methanesulfonic acid and its aromatic derivatives. The simplest of the alkylsulfonic acids, methanesulfonic acid (MSA), was first identified in the mid-19th century. wikipedia.orgrsc.org Its discovery was a significant step in challenging the vitalism theory, demonstrating that organic compounds could be synthesized from inorganic starting materials and blurring the lines between the two branches of chemistry. rsc.org

Early synthesis methods for MSA included the oxidation of compounds like methanethiol (B179389) and dimethyl disulfide. wikipedia.org Over the decades, the industrial production of MSA has evolved significantly. A notable advancement came in 2016 with the development of a process for the direct activation of methane. rsc.orgacs.org

The development of aromatic sulfonic acids, a class to which this compound belongs, followed a parallel trajectory of discovery and innovation. The introduction of the sulfonic acid group onto an aromatic ring proved to be a pivotal development, particularly in the synthesis of dyes and pharmaceuticals. These compounds are characterized by the presence of both an aromatic ring and a methanesulfonic acid group.

Structural Classification within Sulfonic Acid Chemistry

This compound is classified as an aromatic sulfonic acid. This classification is based on its molecular structure, which features a sulfonic acid group (-SO3H) directly attached to an aromatic ring system.

Specifically, the structure of this compound, with the chemical formula C8H11NO4S, incorporates a methoxy (B1213986) group (-OCH3) and an amino group (-NH2) on the benzene (B151609) ring, in addition to the methanesulfonic acid moiety. uni.lu The "o-" (ortho) designation indicates that the amino group and the methoxy group are positioned on adjacent carbon atoms of the benzene ring.

The presence of the sulfonic acid group confers strong acidic properties to the molecule. orientjchem.org Azo dyes, a significant class of synthetic colorants, are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. jchemrev.comnih.gov These dyes can be further classified as monoazo, disazo, or polyazo depending on the number of azo groups present. nih.gov

Significance as a Foundation for Specialized Organic Syntheses

The true significance of this compound lies in its role as a versatile intermediate in specialized organic syntheses, most notably in the production of azo dyes. The chemical architecture of this compound makes it a valuable precursor for creating a wide array of these colorants.

The synthesis of azo dyes typically involves a two-step process: diazotization followed by an azo coupling reaction. jchemrev.comunb.ca In the diazotization step, an aromatic amine is converted into a diazonium salt. This reactive intermediate is then coupled with another aromatic compound, such as a phenol (B47542) or an aromatic amine, to form the final azo dye. jchemrev.com The specific substituents on the aromatic rings of both the diazonium salt and the coupling component determine the final color and properties of the dye. nih.gov

Aromatic sulfonic acids are frequently incorporated into dye structures to enhance their water solubility, a critical property for their application in the textile industry. nih.gov The presence of the sulfonic acid group in this compound makes it an ideal building block for producing water-soluble azo dyes with good fastness properties on fabrics like wool and nylon. researchgate.netresearchgate.net

The versatility of this compound and its derivatives extends to their use in creating a spectrum of colors, including yellows, oranges, and reds. researchgate.net The ability to modify the structure of the dye molecule by choosing different coupling partners allows for the fine-tuning of its color and performance characteristics.

PropertyValue
Molecular FormulaC8H11NO4S
Monoisotopic Mass217.04088 Da
Predicted XlogP1.2
InChIInChI=1S/C8H11NO4S/c1-13-8-5-3-2-4-7(8)9-6-14(10,11)12/h2-5,9H,6H2,1H3,(H,10,11,12)
InChIKeyWJORFFDFYBZRJH-UHFFFAOYSA-N
SMILESCOC1=CC=CC=C1NCS(=O)(=O)O

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO4S B1594411 o-Anisidinomethanesulfonic acid CAS No. 93-13-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93-13-0

Molecular Formula

C8H11NO4S

Molecular Weight

217.24 g/mol

IUPAC Name

(2-methoxyanilino)methanesulfonic acid

InChI

InChI=1S/C8H11NO4S/c1-13-8-5-3-2-4-7(8)9-6-14(10,11)12/h2-5,9H,6H2,1H3,(H,10,11,12)

InChI Key

WJORFFDFYBZRJH-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NCS(=O)(=O)O

Canonical SMILES

COC1=CC=CC=C1NCS(=O)(=O)O

Other CAS No.

93-13-0

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Synthetic Methodologies and Production of O Anisidinomethanesulfonic Acid

Established Synthetic Pathways for o-Anisidinomethanesulfonic Acid

The primary synthetic route to this compound, and related N-arylaminomethanesulfonates, involves the reaction of an aromatic amine with an adduct formed from formaldehyde (B43269) and sodium bisulfite.

The key starting material for the synthesis is o-anisidine (B45086), also known as 2-methoxybenzenamine. nih.gov The synthesis does not proceed via a typical aromatic sulfonation reaction where a sulfonic acid group is attached directly to the benzene (B151609) ring. Instead, the reaction targets the nucleophilic primary amino group of the o-anisidine molecule. The core reaction involves treating the aniline (B41778) derivative with sodium hydroxymethanesulfonate (HOCH₂SO₃Na). nih.gov This reagent is itself an adduct formed from the reaction of formaldehyde with sodium bisulfite. 2017erp.comgoogle.com This process is a type of aminoalkylation, specifically an aminomethanesulfonation.

The methanesulfonic acid moiety (—CH₂SO₃H) is introduced to the o-anisidine molecule in a single, efficient step. The reagent responsible for this transformation, sodium hydroxymethanesulfonate, acts as a bifunctional electrophile. It provides both the methylene (B1212753) bridge (—CH₂—) derived from formaldehyde and the sulfonate group (—SO₃⁻) from the bisulfite. nih.gov The reaction proceeds by the nucleophilic attack of the nitrogen atom of the o-anisidine's amino group on the carbon atom of sodium hydroxymethanesulfonate, leading to the formation of the N-C bond and the final product, this compound, after displacement of the hydroxyl group.

The synthesis of anilinomethanesulfonates is an equilibrium-driven process. A study on the reaction between various substituted anilines and sodium hydroxymethanesulfonate in a 50% ethanol-water mixture provided significant insights into the reaction kinetics. nih.gov The reaction was found to follow Arrhenius kinetics, and the rate is highly dependent on temperature and the nature of the substituent on the aniline ring. nih.gov

The Hammett equation, when applied to this reaction, yielded a ρ (rho) value of -3.40, indicating that electron-donating groups on the aniline ring accelerate the reaction. nih.gov This is highly relevant for the synthesis of this compound, as the ortho-methoxy group on o-anisidine is electron-donating, thus favoring a faster reaction rate compared to unsubstituted aniline. The study also calculated equilibrium constants and hydrolysis rates for the products, which are critical factors for process design and for maximizing the final product yield. nih.gov The choice of a 50% ethanol-water solvent system was noted as being particularly effective for achieving high yields of the desired aminomethanesulfonates. nih.gov

Industrial-Scale Production and Manufacturing Aspects

The industrial production of this compound requires careful control of reaction conditions to maximize yield and purity, followed by efficient purification steps to isolate the final product.

Process optimization hinges on leveraging the kinetic data available for the synthesis of related anilinomethanesulfonates. The reaction rate's strong dependence on temperature and electronic effects of substituents provides clear pathways for optimization. nih.gov Since electron-donating groups accelerate the reaction, the methoxy (B1213986) group in o-anisidine is beneficial for the synthesis.

The research on substituted anilines demonstrates that increasing the temperature generally increases the reaction rate. nih.gov However, this must be balanced against potential side reactions and the stability of the product at higher temperatures. The solvent system is another critical parameter for yield enhancement. A 50% ethanol-water mixture has been identified as a convenient medium for obtaining high yields. nih.gov For industrial applications, optimizing the ratio of o-anisidine to the sodium hydroxymethanesulfonate reagent, controlling the pH, and managing the reaction time based on kinetic models are key strategies to enhance yield and process efficiency.

Interactive Table: Reaction Rate Data for Substituted Anilines The following table, derived from studies on related compounds, illustrates the impact of temperature and aniline substituents on reaction rates, providing a model for optimizing the production of this compound.

Aniline DerivativeRate Constant (k) at 0°C (M⁻¹ min⁻¹)Rate Constant (k) at 25°C (M⁻¹ min⁻¹)Rate Constant (k) at 50°C (M⁻¹ min⁻¹)Activation Energy (Ea) (kcal/mol)
Aniline0.050.614.316.4
p-Toluidine0.151.59.014.5
p-Anisidine0.161.812.017.1
p-Chloroaniline0.0050.090.921.1
p-Bromoaniline0.0070.100.819.8
Data sourced from Neumann & De Groote (1978). nih.gov

Purification of the final product is essential to remove unreacted starting materials and inorganic salts, such as sodium sulfate, which are byproducts of the synthesis. Common methods for purifying aryl sulfonic acids include recrystallization and ion exchange chromatography. google.com

A particularly effective method for industrial-scale purification involves slurry washing. google.com In this technique, the impure, solid product is mixed with a carefully controlled volume of a solvent, typically water (e.g., 0.75 to 1.25 mL of water per gram of solid), to form a slurry. google.com This process selectively dissolves more soluble impurities like sodium chloride while leaving the less soluble desired product as a solid. The purified solid is then recovered through filtration and drying. google.com This method is advantageous as it avoids the need for large volumes of solvents required for full recrystallization and can be highly effective at removing inorganic byproducts.

Preparation of Related Compounds and Precursors

The principal precursor, o-anisidine, is most commonly produced via the reduction of o-nitroanisole. wikipedia.orgnih.gov The synthesis of o-nitroanisole itself is typically achieved through the methanolysis of 2-chloronitrobenzene with a reagent like sodium methoxide. wikipedia.orgwikipedia.org

The subsequent reduction of the nitro group in o-nitroanisole to form the amine group of o-anisidine can be accomplished through several methods. Catalytic hydrogenation using hydrogen gas under pressure is a prevalent industrial method, often employing catalysts such as Platinum on carbon (Pt/C). nih.govgoogle.com This method is favored for its high yield and cleaner reaction profile compared to older techniques that use reducing agents like iron powder or sodium sulfide (B99878). chemicalbook.com

The table below outlines common methods for the reduction of o-nitroanisole to o-anisidine.

Table 1: Synthetic Methods for o-Anisidine Preparation

Starting Material Reagents/Catalyst Product Reported Yield
o-Nitroanisole Hydrogen (H₂), Pt/C catalyst, Methanol o-Anisidine High
o-Nitroanisole Iron (Fe) powder, Hydrochloric acid (HCl) o-Anisidine Not specified
o-Nitroanisole Sodium sulfide (Na₂S) o-Anisidine Not specified

The other essential component for the synthesis is the adduct formed from formaldehyde and sodium bisulfite, which acts as the sulfonating agent. This compound, known as sodium formaldehyde bisulfite or hydroxymethanesulfonic acid sodium salt, is prepared by reacting formaldehyde with sodium bisulfite in an aqueous solution. The reaction temperature is carefully controlled to ensure the formation of the desired product. Alternative methods involve the reaction of formaldehyde and sodium pyrosulfite with a reducing agent like zinc powder. google.comgoogle.com

The purity and stability of these precursors are paramount. For instance, commercial grades of o-anisidine typically have a purity of at least 99%. nih.gov Similarly, methods have been developed to produce storage-stable sodium formaldehyde bisulfite that is free of residual formaldehyde. rongdachemical.com

The table below lists the chemical compounds mentioned in this section.

Table 2: List of Chemical Compounds

Compound Name
This compound
o-Anisidine
o-Nitroanisole
Sodium formaldehyde bisulfite
Formaldehyde
Sodium bisulfite
2-Chloronitrobenzene
Sodium methoxide
Platinum on carbon
Iron
Hydrochloric acid
Sodium sulfide
Sodium pyrosulfite
Zinc powder

Chemical Reactivity and Mechanistic Investigations of O Anisidinomethanesulfonic Acid

Acid-Base Chemistry of the Sulfonic Acid Group

The sulfonic acid group (–SO₃H) is a defining feature of o-Anisidinomethanesulfonic acid, rendering it a strong acid. wikipedia.orgpatsnap.com This high acidity is a result of the electron-withdrawing nature of the sulfonyl group (SO₂) and the resonance stabilization of the resulting sulfonate anion. patsnap.comlibretexts.org Sulfonic acids are significantly more acidic than their carboxylic acid counterparts; for instance, p-toluenesulfonic acid has a pKa of -2.8, while benzoic acid has a pKa of 4.20. wikipedia.org This indicates that sulfonic acids are strong proton donors in aqueous solutions.

The acidity of the sulfonic acid group is a key factor in its chemical behavior, influencing its solubility and reactivity. patsnap.com In solution, it readily donates a proton to a base, forming the corresponding sulfonate salt. This property is fundamental to many of its applications and reactions.

Electrophilic Aromatic Substitution Reactions of the Anisidine Moiety

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the presence of the methoxy (B1213986) (–OCH₃) and amino (–NH₂) groups. Both of these are considered activating groups, meaning they increase the rate of reaction compared to benzene itself. libretexts.org The amino group is a particularly strong activating group due to the ability of its lone pair of electrons to participate in resonance, donating electron density to the aromatic ring. libretexts.org The methoxy group also activates the ring through resonance, though to a lesser extent than the amino group.

These activating groups are ortho-, para-directing, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them on the aromatic ring. masterorganicchemistry.comlibretexts.org This is due to the stabilization of the carbocation intermediate (the arenium ion) formed during the reaction. masterorganicchemistry.com The resonance structures of the intermediate show that the positive charge can be delocalized onto the oxygen of the methoxy group and the nitrogen of the amino group when the electrophile attacks at the ortho or para positions, providing significant stabilization.

Conversely, the sulfonic acid group is a deactivating group and a meta-director. libretexts.orgnumberanalytics.com Its strong electron-withdrawing nature reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. numberanalytics.com When substitution does occur, it is directed to the meta position to avoid placing the positive charge of the arenium ion adjacent to the electron-withdrawing sulfonic acid group. libretexts.org

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

SubstituentEffect on ReactivityDirecting Influence
-NH₂ (Amino)ActivatingOrtho, Para
-OCH₃ (Methoxy)ActivatingOrtho, Para
-SO₃H (Sulfonic Acid)DeactivatingMeta

Nucleophilic Substitution Pathways Involving the Sulfonic Acid Group

While aromatic sulfonic acids are generally less reactive towards nucleophilic substitution than other derivatives, these reactions can occur under specific conditions. numberanalytics.comoup.com

Reaction with Hydroxyl-Containing Species

The sulfonic acid group can be displaced by a hydroxyl group, a reaction known as desulfonation when carried out in the presence of strong acid and heat. numberanalytics.com More direct nucleophilic substitution by hydroxyl-containing species can also be achieved, though it often requires harsh conditions. The reactivity of the sulfonic acid group towards nucleophiles is generally low due to the high oxidation state of the sulfur atom and the poor leaving group ability of the OH group. oup.com However, conversion of the sulfonic acid to a sulfonyl halide (e.g., sulfonyl chloride) dramatically increases its reactivity towards nucleophiles like water and alcohols, as the halide ion is an excellent leaving group. libretexts.org

Amine-Based Derivatization Reactions

The sulfonic acid group can be converted into a sulfonamide by reaction with an amine. This typically involves the initial conversion of the sulfonic acid to a more reactive species, such as a sulfonyl chloride. The resulting sulfonyl chloride is highly susceptible to nucleophilic attack by amines to form stable sulfonamides. libretexts.org This type of derivatization is a common strategy in organic synthesis and can be used to modify the properties of the parent molecule. nih.govnih.govresearchgate.netresearchgate.net Recently, methods have been developed for the direct ipso-substitution of a sulfonic acid group by an amine in electron-deficient aromatic systems. acs.org

Redox Reactions and Potential Transformations

The term "redox" refers to oxidation-reduction reactions, which involve the transfer of electrons between chemical species. libretexts.orgyoutube.com Oxidation is the loss of electrons, while reduction is the gain of electrons. youtube.com

The sulfur atom in the sulfonic acid group of this compound is in its highest oxidation state (+6). Therefore, it is more likely to be reduced than oxidized. Reduction of sulfonic acids can lead to the formation of various sulfur-containing compounds, such as sulfinic acids, thiols, or even cleavage of the carbon-sulfur bond. oup.com For instance, arenesulfonic acids can be reduced to arenethiols using reagents like triphenylphosphine/iodine. oup.com

The anisidine moiety, on the other hand, can be susceptible to oxidation. The electron-rich aromatic ring, activated by the amino and methoxy groups, can be oxidized under certain conditions. The specific products of such oxidation reactions would depend on the oxidizing agent used and the reaction conditions. For example, hydroxyl radicals can react with similar compounds, leading to oxidation. rsc.orgresearchgate.net

Disproportionation is a specific type of redox reaction where a single species is simultaneously oxidized and reduced. libretexts.orgyoutube.com While not a commonly reported reaction for this specific compound, it is a possibility under certain conditions.

Table 2: General Oxidation States in Redox Reactions

ProcessChange in Oxidation NumberElectron Transfer
OxidationIncreasesLoss of electrons
ReductionDecreasesGain of electrons

Derivatization Strategies for this compound

Derivatization involves chemically modifying a compound to produce a new compound with different properties. For this compound, several derivatization strategies can be employed, targeting its different functional groups.

Sulfonamide Formation: As mentioned previously, the sulfonic acid group can be converted to a sulfonamide. This is a versatile reaction that allows for the introduction of a wide range of substituents via the amine. nih.govnih.govresearchgate.netresearchgate.net

Esterification of the Sulfonic Acid: The sulfonic acid can be converted to a sulfonate ester. This is typically achieved by reacting a sulfonyl chloride derivative with an alcohol.

Acylation of the Amino Group: The amino group is nucleophilic and can be readily acylated by reacting with acyl chlorides or anhydrides to form amides. This can be used to protect the amino group or to introduce new functionalities.

Alkylation of the Amino Group: The amino group can also be alkylated, although this can sometimes lead to a mixture of primary, secondary, and tertiary amines.

Electrophilic Aromatic Substitution: As discussed, the activated aromatic ring can undergo various electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce new substituents onto the ring. masterorganicchemistry.comyoutube.com

These derivatization strategies are valuable tools for modifying the structure and properties of this compound for various applications in chemical synthesis and materials science. nih.gov

Modification of the Sulfonic Acid Functionality

The sulfonic acid group is a strong electron-withdrawing group and is known for its high acidity. Its modification typically involves reactions that target the acidic proton or the entire sulfonyl group.

Another key reaction of sulfonic acids is desulfonation, which involves the removal of the sulfonic acid group. This reaction is essentially the reverse of sulfonation and is typically carried out by heating the sulfonic acid in the presence of a dilute mineral acid. numberanalytics.comnumberanalytics.comresearchgate.netyoutube.com The ease of desulfonation is dependent on the stability of the resulting carbocation and the reaction conditions, with higher temperatures and lower acid concentrations favoring the removal of the sulfonyl group. numberanalytics.comnumberanalytics.com

Esterification of sulfonic acids can be achieved by reacting them with alcohols, often in the presence of a dehydrating agent or by first converting the sulfonic acid to a more reactive species like a sulfonyl chloride. youtube.comyoutube.comyoutube.com While direct esterification of this compound is not explicitly documented, the general principles of Fischer esterification could potentially be applied, though the presence of the amino group might lead to side reactions. youtube.comyoutube.com A patent describes the use of methanesulfonic acid in the transesterification of fatty acid glycerides, highlighting its role as a catalyst. google.com

Functionalization of the Aromatic Ring

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is a classic electrophilic aromatic substitution reaction. youtube.com The nitration of anilines can be complex due to the basicity of the amino group, which can be protonated in the acidic nitrating mixture, leading to the formation of meta-substituted products. stackexchange.comyoutube.comresearchgate.net Direct nitration can also lead to oxidation and the formation of tarry by-products. stackexchange.com A patent for the nitration of the parent compound, o-anisidine (B45086), describes a method to produce 5-nitro-o-anisidine, indicating that the position meta to the amino group and para to the methoxy group is susceptible to nitration. google.com Protecting the amino group, for instance by acylation, is a common strategy to control the regioselectivity and prevent side reactions during nitration, favoring para-substitution.

Halogenation: The introduction of halogen atoms (e.g., Br, Cl) onto the aromatic ring is another important electrophilic substitution. The high activation of the ring by the methoxy group would suggest that halogenation could proceed readily. Studies on the halogenation of similar systems, like 2-aminopyrazine, show that the position of halogenation can be controlled by the reaction conditions. thieme.de For this compound, the positions ortho and para to the activating methoxy group would be the most likely sites for halogenation. However, steric hindrance from the aminomethanesulfonic acid group might influence the regioselectivity.

Synthetic Routes to N-Substituted Derivatives

The secondary amine functionality in this compound allows for the synthesis of a variety of N-substituted derivatives through reactions such as N-alkylation and N-acylation.

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved through various methods. One common approach involves the reaction with alkyl halides. The N-alkylation of anilines with alcohols has also been reported. acs.orgepa.gov The synthesis of N-alkyl substituted benzimidazoquinazolinones has been achieved using copper-catalyzed reactions with aliphatic bromides. youtube.com While specific examples for this compound are scarce, these general methods for N-alkylation of anilines could likely be adapted. acs.orgepa.gov

N-Acylation: The reaction of the amino group with acylating agents such as acid chlorides or anhydrides leads to the formation of N-acyl derivatives (amides). ijpsonline.commdpi.com The acylation of sulfonated amines has been described in the patent literature, often requiring anhydrous conditions to prevent hydrolysis of the acylating agent. google.com N-acylation is a common strategy to protect the amino group during other transformations of the molecule.

Below is a table summarizing the potential reactivity of this compound based on the general reactivity of its functional groups.

Functional GroupReaction TypeReagents and ConditionsPotential Products
Sulfonic Acid Conversion to Sulfonyl ChlorideThionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅)o-Anisidinomethanesulfonyl chloride
DesulfonationDilute mineral acid, Heato-Anisidine
EsterificationAlcohol, Acid catalystThis compound esters
Aromatic Ring NitrationNitric acid (HNO₃), Sulfuric acid (H₂SO₄)Nitro-o-anisidinomethanesulfonic acids
HalogenationHalogen (Br₂, Cl₂), Lewis acid (optional)Halo-o-anisidinomethanesulfonic acids
Amino Group N-AlkylationAlkyl halide, BaseN-Alkyl-o-anisidinomethanesulfonic acids
N-AcylationAcyl chloride, Acyl anhydrideN-Acyl-o-anisidinomethanesulfonic acids

Advanced Spectroscopic Characterization of O Anisidinomethanesulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering precise information about the chemical environment of atomic nuclei. For o-Anisidinomethanesulfonic acid, both proton and carbon-13 NMR, along with two-dimensional techniques, are invaluable.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. The chemical shifts (δ) in the ¹H NMR spectrum of this compound are indicative of the electronic environment of the protons. For instance, the protons on the aromatic ring are expected to appear in the downfield region due to the deshielding effect of the aromatic current. The methoxy (B1213986) group protons will have a characteristic singlet, while the methylene (B1212753) protons of the methanesulfonic acid group and the amine proton will also exhibit distinct signals.

Hypothetical ¹H NMR Data for this compound:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Aromatic H6.8 - 7.5Multiplet7 - 9
-NH-~5.0 - 6.0Singlet (broad)-
-CH₂-SO₃H~4.5Singlet-
-OCH₃~3.8Singlet-

This table is based on general principles of NMR spectroscopy and data from similar compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts in the ¹³C NMR spectrum are spread over a wider range than in ¹H NMR, often allowing for the resolution of individual carbon atoms.

For this compound, the aromatic carbons will resonate in the range of approximately 110-150 ppm. The carbon attached to the oxygen of the methoxy group will be significantly downfield, as will the carbon attached to the nitrogen atom. The methoxy carbon itself will appear in the upfield region, typically around 55-60 ppm. The methylene carbon of the methanesulfonic acid group will also have a characteristic chemical shift.

Hypothetical ¹³C NMR Data for this compound:

Carbon Assignment Predicted Chemical Shift (ppm)
C=C (Aromatic)110 - 150
C-O145 - 155
C-N135 - 145
-CH₂-SO₃H50 - 60
-OCH₃55 - 60

This table is based on general principles of NMR spectroscopy and data from similar compounds. chemicalbook.com

Two-Dimensional NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for unambiguously assigning proton and carbon signals and elucidating the connectivity of atoms within a molecule. researchgate.netresearchgate.net

COSY spectra reveal correlations between coupled protons, helping to identify adjacent protons in the molecular structure. For this compound, COSY would confirm the coupling patterns of the aromatic protons.

HSQC spectra correlate directly bonded proton and carbon atoms. This technique would be instrumental in definitively assigning the signals of the methylene and methoxy groups to their respective protons and carbons. rsc.org

The application of these 2D NMR methods would provide a robust and complete assignment of the NMR data for this compound, solidifying its structural determination. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing valuable information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. researchgate.netnih.gov

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

N-H stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the amine group.

Aromatic C-H stretch: Signals typically appear above 3000 cm⁻¹.

Aliphatic C-H stretch: The methylene and methoxy groups will show absorptions in the 2850-2960 cm⁻¹ range.

S=O stretch: The sulfonic acid group will exhibit strong, broad absorptions in the 1030-1060 cm⁻¹ and 1150-1260 cm⁻¹ regions. researchgate.net

C-O stretch: The ether linkage of the methoxy group will have a characteristic absorption band around 1250 cm⁻¹.

Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene (B151609) ring. mdpi.com

Expected FT-IR Absorption Bands for this compound:

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch3300 - 3500
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch2850 - 2960
Asymmetric S=O Stretch1150 - 1260
Symmetric S=O Stretch1030 - 1060
C-O Stretch (Aryl Ether)~1250
Aromatic C=C Stretch1450 - 1600

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for non-polar and symmetric vibrations. nih.govresearchgate.net

In the analysis of this compound, Raman spectroscopy would be particularly useful for observing:

S-O symmetric stretch: This vibration often gives a strong and sharp Raman signal.

Aromatic ring vibrations: The "ring breathing" mode of the benzene ring is typically a strong and characteristic band in the Raman spectrum.

C-S stretch: The carbon-sulfur bond vibration would also be observable.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, confirming the presence of its key functional groups and contributing to a comprehensive structural characterization. researchgate.net

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy

UV-Vis spectroscopy is a powerful technique for studying molecules containing chromophores, which are parts of a molecule that absorb light in the UV-visible region, leading to electronic transitions. youtube.com The o-anisidine (B45086) portion of the molecule acts as the primary chromophore.

The electronic spectrum of this compound is expected to be dominated by transitions associated with the substituted benzene ring. The key transitions are π → π* and n → π*. youtube.comnih.gov

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. youtube.com Aromatic systems typically display two such bands: the E-band (ethylenic) and the B-band (benzenoid), both arising from π → π* transitions. For substituted benzenes, these bands are often intense (high molar absorptivity, ε) and can be found in the UV region. The presence of the methoxy (-OCH₃) and amino (-NH-) groups, both being auxochromes, is expected to shift these absorptions to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), located on the nitrogen of the amino group and the oxygen of the methoxy group, to a π* antibonding orbital of the aromatic ring. nih.gov These transitions are typically much less intense (low molar absorptivity) than π → π* transitions. youtube.com

The sulfonic acid group (-SO₃H) itself is not a significant chromophore in the near-UV range but can influence the spectrum by affecting the electronic properties of the amino group through potential intramolecular interactions.

Table 1: Expected Electronic Transitions for this compound

Transition TypeAssociated Functional Group(s)Expected Wavelength RegionRelative Intensity (ε)
π → πAromatic Ring, influenced by -NH- and -OCH₃200-280 nmHigh
n → π-NH- and -OCH₃ groups> 280 nmLow

Note: The wavelength regions and intensities are illustrative and based on general spectroscopic principles for substituted aromatic compounds.

The polarity of the solvent can significantly influence the position and intensity of absorption bands, providing valuable information about the nature of the electronic transitions.

Effect on π → π Transitions:* An increase in solvent polarity generally causes a small shift in the absorption maximum (λmax) for π → π* transitions. Often, a bathochromic (red) shift is observed because the excited state is typically more polar than the ground state and is thus stabilized to a greater extent by polar solvents.

Effect on n → π Transitions:* For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift, moving the absorption to a shorter wavelength. This is because the non-bonding electrons in the ground state can interact with polar solvents (especially protic solvents like water or ethanol) through hydrogen bonding. This interaction stabilizes the ground state more than the excited state, thereby increasing the energy gap for the transition. nih.gov Given the presence of the amine, methoxy, and sulfonic acid groups, this compound is expected to show significant solvent-dependent shifts, particularly for its n → π* transitions.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns.

In mass spectrometry, particularly with techniques like Electrospray Ionization (ESI), a molecule is first ionized and then fragmented. The fragmentation of the this compound ion would likely proceed through the cleavage of its weakest bonds. Key fragmentation pathways can be proposed based on its structure:

Cleavage of the C-S Bond: The bond between the methylene carbon and the sulfur atom is a likely point of cleavage. This would result in the loss of an SO₃ or HSO₃ radical/molecule, leading to the formation of a [M - SO₃]⁺ or [M - HSO₃]⁺ ion corresponding to the (2-methoxyphenylamino)methyl cation.

Cleavage of the C-N Bond: The bond between the methylene carbon and the nitrogen atom of the anisidine moiety could also break. This would lead to two primary fragments: the o-anisidine cation and the methanesulfonic acid fragment.

Fragmentation of the Anisidine Moiety: The o-anisidine ion itself can undergo further fragmentation. A common fragmentation for methoxy-substituted aromatic rings is the loss of a methyl radical (•CH₃) to form a more stable phenoxide-type ion, or the loss of formaldehyde (B43269) (CH₂O).

Loss of the Sulfonic Acid Group: A very common fragmentation pathway for sulfonic acids is the facile loss of the -SO₃H group.

Analysis of these characteristic fragment ions allows for the confirmation of the different structural units within the molecule.

Table 2: Proposed Mass Spectrometry Fragments for this compound

m/z (relative mass)Proposed Fragment IonLikely Origin
[M+H]⁺ or [M-H]⁻Molecular IonIonization of the parent molecule
[M - 80][C₈H₁₀NO]⁺Loss of SO₃ from the molecular ion
[M - 81][C₈H₁₁NO]⁺Loss of HSO₃ from the molecular ion
123[C₇H₉NO]⁺o-Anisidine cation from C-N cleavage
108[C₆H₆NO]⁺Loss of a methyl group (•CH₃) from the o-anisidine fragment

Note: 'M' represents the mass of the parent molecule. The m/z values are illustrative and depend on the specific isotope and ionization mode.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). youtube.com This precision is crucial for unambiguously determining the elemental formula of the parent molecule and its fragments.

For a compound like this compound, where reference spectra may not be available, HRMS would be essential for structural confirmation. By measuring the exact mass of the molecular ion, its elemental composition (e.g., C₈H₁₁NO₄S) can be definitively established, distinguishing it from other isomers or compounds with the same nominal mass. Furthermore, determining the exact masses of the fragment ions observed in the MS/MS spectrum would allow for the confident assignment of their elemental formulas, providing strong evidence for the proposed fragmentation pathways and confirming the connectivity of the atoms within the molecule.

Computational and Theoretical Chemistry Studies of O Anisidinomethanesulfonic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly effective for studying the ground state properties of medium-sized organic molecules. For a compound like o-Anisidinomethanesulfonic acid, DFT could be used to determine a wide range of properties.

In a study on a related compound, 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA), researchers utilized DFT with the B3LYP functional and 6-31G(D) and 6-31+G(D) basis sets. nih.gov This level of theory allowed for the investigation of atomic charge distributions, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. nih.gov Such calculations for this compound would reveal the most electron-rich and electron-poor regions, predicting sites susceptible to electrophilic or nucleophilic attack.

Table 1: Illustrative DFT-Calculated Properties for an Analogous Sulfonated Aromatic Amine (AHNSA)

Calculated PropertyValue/DescriptionSignificance for this compound
HOMO Energy Not specified in abstractIndicates the electron-donating ability of the molecule.
LUMO Energy Not specified in abstractIndicates the electron-accepting ability of the molecule.
Binding Energy (with Caffeine) -8.77 kcal/molCould predict potential interactions with other molecules. nih.gov
Binding Energy (with Ephedrine) -8.36 kcal/molCould predict potential interactions with other molecules. nih.gov

This data is for 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA) and is presented for illustrative purposes. nih.gov

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate results, especially for electronic properties. For this compound, ab initio calculations would be crucial for benchmarking DFT results and for investigating excited states or systems where DFT may be less reliable.

Studies on other sulfonated compounds have employed ab initio methods to accurately predict properties like ionization energies and electron affinities, which are fundamental to understanding a molecule's reactivity and stability. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape and conformational dynamics.

Conformational analysis aims to identify the stable low-energy arrangements of atoms in a molecule. For drug-like molecules, it is known that the conformation upon binding to a biological target is often not the global minimum energy conformation. thermofisher.com Computational methods can explore the potential energy surface to identify these various conformers.

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion. By simulating the movements of atoms and bonds over time, MD can reveal how this compound might behave in different environments, such as in solution or near a biological membrane. These simulations can shed light on the flexibility of the molecule and the accessibility of different functional groups. For instance, MD simulations have been used to understand the conformational dynamics of other complex organic molecules, highlighting the importance of solvent effects on the preferred shapes.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, DFT calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

A study on acetylsalicylic acid demonstrated the high accuracy of DFT in predicting vibrational spectra. The calculated IR and Raman frequencies showed a strong linear correlation with experimental values, with R² values of 0.9933 and 0.9995, respectively. This level of accuracy would be invaluable for confirming the structure of synthesized this compound and for assigning specific vibrational modes to functional groups within the molecule.

Table 2: Example of Correlation between Experimental and Computational Vibrational Frequencies for Acetylsalicylic Acid

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated FT-IR (cm⁻¹)
Aromatic C=C Stretch15041490
Ester C=O Stretch17511730
Ester C-O Stretch13081312

This data is for acetylsalicylic acid and serves as an example of the predictive power of computational spectroscopy.

Reaction Mechanism Elucidation through Computational Modeling

Understanding the pathways of chemical reactions is crucial for optimizing synthesis and predicting potential byproducts. Computational modeling can map out the energy landscape of a reaction, identifying intermediates and, crucially, transition states.

The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to a reaction. Locating and characterizing the transition state is a key goal of computational reaction mechanism studies. Methods exist to search for transition state geometries, and their identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For the synthesis or degradation of this compound, computational modeling could be used to explore potential reaction pathways. For example, in the study of the polymerization of AHNSA, computational analysis suggested that the reaction proceeds through the formation of radical cations. nih.gov Similar investigations for this compound could provide valuable insights into its reactivity and stability.

Energy Profiles of Key Transformations

The energy profiles of chemical reactions involving this compound, such as its formation via the sulfonation of o-anisidine (B45086) or its subsequent reactions, can be meticulously mapped out using computational methods. Density Functional Theory (DFT) and ab initio methods are powerful tools for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products.

A theoretical investigation into the atmospheric degradation of o-anisidine initiated by hydroxyl (•OH) radicals provides a relevant analogue for understanding the reactivity of the aromatic ring in this compound. rsc.org In such studies, various reaction pathways, including OH addition to the aromatic ring and H-atom abstraction from the amino and methoxy (B1213986) groups, are modeled. rsc.org The calculated energy barriers for these pathways indicate the most likely routes of transformation. For instance, the addition of the •OH radical to different positions on the o-anisidine ring results in different energy profiles, with some positions being more energetically favorable than others. rsc.org

For this compound, a key transformation would be its formation from o-anisidine and a sulfonating agent. A computational study of this reaction would likely reveal a multi-step process involving the formation of intermediate complexes. The energy profile would map the energy changes as the reactants approach each other, pass through a transition state, and finally form the product. The relative energies of these species would provide crucial information about the reaction's feasibility and kinetics.

Table 1: Illustrative Energy Profile Data for a Hypothetical Reaction Pathway

SpeciesDescriptionRelative Energy (kcal/mol)
Reactantso-Anisidine + SO₃0.0
Intermediate 1π-complex-5.2
Transition State 1Formation of σ-complex+15.8
Intermediate 2σ-complex (Wheland intermediate)-2.1
Transition State 2Proton transfer+8.5
ProductThis compound-25.0

Note: This table is illustrative and presents hypothetical data based on general principles of electrophilic aromatic substitution reactions, as specific computational data for the methanesulfonation of o-anisidine was not found in the searched literature.

Bond Dissociation Enthalpy (BDE) and Thermochemical Analysis

Bond Dissociation Enthalpy (BDE) is a critical thermochemical parameter that quantifies the energy required to break a specific bond homolytically. wikipedia.org It provides insights into the stability of a molecule and the likely sites of radical attack. Computational methods, such as DFT and high-level ab initio calculations like G3B3 and CBS-QB3, are frequently employed to predict BDE values. researchgate.net

For this compound, several key bonds are of interest for BDE analysis, including the C-S, S-O, N-H, and O-CH₃ bonds. The BDE values for these bonds will be influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating methoxy (-OCH₃) and amino (-NH₂) groups, and the electron-withdrawing methanesulfonic acid (-SO₃H) group will modulate the bond strengths throughout the molecule.

A study on the O-CH₃ BDE in various substituted anisole (B1667542) systems demonstrated that electron-donating groups tend to destabilize this bond, while electron-withdrawing groups have a stabilizing effect. researchgate.net Conversely, for the N-H bond in the amino group, the electron-withdrawing sulfonic acid group would be expected to increase the N-H BDE compared to unsubstituted aniline (B41778).

Table 2: Representative Bond Dissociation Enthalpies (BDEs) for Related Compounds

CompoundBondBDE (kcal/mol)
MethaneCH₃-H105
EthaneCH₃CH₂-H101.1
WaterHO-H118.8
AnilineC₆H₅NH-H88
Phenol (B47542)C₆H₅O-H85.8-91.0
TolueneC₆H₅CH₂-H89.7

Note: This table provides experimentally determined BDE values for fundamental bonds to offer a comparative context. wikipedia.orgucsb.edu Specific BDE calculations for this compound were not found in the searched literature.

A full thermochemical analysis of this compound using computational methods would also yield other important data such as the standard enthalpy of formation, entropy, and Gibbs free energy. These values are crucial for predicting the equilibrium constants and spontaneity of reactions involving this compound.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals provide profound insights into a molecule's nucleophilic and electrophilic character, as well as its kinetic stability.

A computational study on the structure and spectroscopy of o-anisidine revealed the characteristics of its frontier orbitals. researchgate.net For this compound, the introduction of the strongly electron-withdrawing methanesulfonic acid group is expected to significantly alter the FMO landscape compared to o-anisidine.

The HOMO of this compound is anticipated to be primarily located on the aromatic ring, with significant contributions from the electron-rich amino and methoxy groups. These groups donate electron density to the π-system of the ring, raising the energy of the HOMO. The LUMO, conversely, would be expected to have significant contributions from the sulfonic acid group and the aromatic ring, and its energy would be lowered by the electron-withdrawing nature of the -SO₃H group.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The introduction of the sulfonic acid group is expected to decrease the HOMO-LUMO gap of o-anisidine, potentially making this compound more reactive in certain contexts.

Table 3: Illustrative Frontier Molecular Orbital Data

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzene (B151609)-9.241.1410.38
Aniline-7.701.379.07
o-Anisidine-7.581.459.03
This compound-8.120.858.97

Note: The values for benzene, aniline, and o-anisidine are representative literature values. The values for this compound are hypothetical and illustrative, based on the expected electronic effects of the sulfonic acid group. Specific FMO calculations for this compound were not found in the searched literature.

The spatial distribution of the HOMO and LUMO can predict the sites of electrophilic and nucleophilic attack, respectively. For this compound, the regions of high HOMO density would be susceptible to electrophilic attack, while regions of high LUMO density would be the likely sites for nucleophilic attack. This analysis is invaluable for understanding and predicting the regioselectivity of its reactions. libretexts.orgresearchgate.net

Applications of O Anisidinomethanesulfonic Acid As a Chemical Intermediate

Role in the Synthesis of Functional Dyes and Pigments

The primary and most well-established application of o-Anisidinomethanesulfonic acid is as a precursor in the synthesis of functional dyes and pigments. Aromatic amines are foundational to the colorant industry, and the specific structure of this compound allows for the creation of tailored molecules with desirable properties.

Precursor in Azo Dye Synthesis

This compound serves as a classic diazo component in the synthesis of azo dyes. Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), constitute the largest and most versatile class of synthetic colorants. nih.gov The synthesis is a two-step process:

Diazotization: The primary aromatic amine group (–NH₂) on the this compound molecule is converted into a diazonium salt (–N₂⁺). This reaction is typically carried out in an acidic medium, often using hydrochloric acid and sodium nitrite, at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. nih.govunb.ca

Azo Coupling: The highly reactive diazonium salt then acts as an electrophile and is reacted with a coupling component. nih.gov This component is an electron-rich aromatic compound, such as a phenol (B47542), naphthol, or another aniline (B41778) derivative. unb.cacuhk.edu.hk

The methoxy (B1213986) (–OCH₃) group on the this compound ring is an electron-donating group, which can influence the final color of the dye, often shifting it towards deeper or more intense shades. The methanesulfonic acid (–SO₃H) group is a key functional moiety that significantly enhances the water solubility of the final dye molecule. This is a critical property for applying dyes to textiles in aqueous baths. The nature of the substituents on both the diazo component and the coupling component dictates the final color, solubility, and fastness properties of the dye. cuhk.edu.hk

Table 1: Generalized Steps for Azo Dye Synthesis Using this compound

StepProcessReagentsKey Transformation
1DiazotizationThis compound, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)The amine group (–NH₂) is converted to a diazonium salt (–N₂⁺Cl⁻).
2Azo CouplingDiazonium salt, Coupling Component (e.g., Naphthalen-2-ol) in an alkaline solutionFormation of the azo bond (–N=N–) linking the two aromatic rings.

Intermediacy in Pigment Formulations

While closely related to dyes, pigments are colorants that are insoluble in the application medium. This compound can also serve as an intermediate in the creation of azo pigments. The synthetic route is similar to that of azo dyes, involving diazotization and coupling reactions.

However, for pigments, the final molecular structure is designed to minimize water solubility, promoting the formation of a stable, solid particulate. This can be achieved by choosing coupling components that lack solubilizing groups or by forming metallic salts of the azo compound. For instance, after the azo coupling, the sulfonic acid group can be used to form a salt with a metal cation like calcium or barium. This process, known as laking, transforms a water-soluble dye into an insoluble pigment with high color strength and stability, suitable for use in inks, coatings, and plastics.

Utility in the Production of Advanced Materials

The application of this compound in the production of advanced materials is less documented than its role in colorants. However, compounds with similar functional groups, such as sulfonated aromatic amines, are explored in materials science. The Gewald reaction, for example, which has applications in the synthesis of materials for electronics and other fields, can utilize amine precursors. nih.gov Theoretically, the combination of the aromatic ring, the polymerizable amine function, and the ionic sulfonic acid group could make it a candidate monomer for synthesizing specialty polymers. Such polymers might exhibit properties like conductivity, ion-exchange capabilities, or enhanced thermal stability, though specific industrial applications of this compound for these purposes are not widely reported.

Application in Pharmaceutical Intermediate Synthesis

In pharmaceutical manufacturing, intermediates or "building blocks" are crucial for the multi-step synthesis of active pharmaceutical ingredients (APIs). asischem.comenamine.net These are chemical compounds that form part of the final drug structure.

Building Block for Complex Drug Architectures

This compound possesses several reactive sites and functional groups that could potentially be incorporated into the synthesis of complex drug molecules. The anisidine structure (methoxyphenylamine) is a feature in some pharmacologically active compounds. The amine group can be acylated, alkylated, or used as a handle to build more complex heterocyclic structures, which are common in drug design. While this compound is not cited as a direct precursor for a major commercial drug, its constituent parts represent motifs used in medicinal chemistry.

Structural Modification for Enhanced Synthetic Accessibility

The functional groups on this compound can provide advantages in a synthetic route, even if they are not all present in the final molecule. The methanesulfonic acid group is a strong acid moiety that imparts significant water solubility. This property can be exploited to perform reactions in aqueous media, which is often desirable for greener and more cost-effective industrial processes. It can also serve as a temporary protecting or directing group that is later removed in the synthetic sequence. This can help control the regioselectivity of a reaction on the aromatic ring before being cleaved to yield the desired final product.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for o-Anisidinomethanesulfonic acid, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves sulfonation of o-anisidine using methanesulfonic acid derivatives. Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., DMSO vs. THF), and stoichiometric ratios of sulfonating agents must be optimized. For example, electrochemical sulfonation may reduce byproducts compared to chemical methods . Characterization via HPLC with precolumn derivatization (e.g., using chiral thiols like N-isobutyryl-L-cysteine) can validate purity .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodology : Perform accelerated stability studies using buffers (pH 2–12) and thermal analysis (DSC/TGA). Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm) and LC-MS to identify breakdown products. Data should be modeled using Arrhenius equations to predict shelf-life .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices?

  • Methodology : Reverse-phase HPLC with fluorescence detection (post-derivatization using o-phthaldialdehyde) offers sensitivity down to 0.1 ppm. For environmental samples, combine SPE (solid-phase extraction) with ion-pair chromatography to mitigate matrix interference .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. IR) for this compound derivatives be resolved?

  • Methodology : Use 2D NMR (COSY, HSQC) to confirm proton-proton and carbon-proton correlations. Cross-validate with computational chemistry (DFT calculations for vibrational frequencies) to reconcile discrepancies. Systematic error analysis (e.g., solvent effects on IR peak shifts) is critical .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Conduct kinetic studies under varying electrophilic conditions (e.g., alkyl halides, acyl chlorides). Use isotopic labeling (e.g., D₂O for solvent isotope effects) and monitor intermediates via stopped-flow spectroscopy. Compare with DFT-derived transition state models .

Q. How does the sulfonic acid group influence the compound’s interactions in biological systems (e.g., protein binding)?

  • Methodology : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with model proteins (e.g., BSA). Molecular docking simulations (AutoDock Vina) can predict binding sites, validated by mutagenesis studies .

Data Interpretation & Validation

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving this compound?

  • Methodology : Use nonlinear regression (e.g., Hill equation) to model EC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report uncertainties via Monte Carlo simulations .

Q. How can researchers address batch-to-batch variability in synthetic yields?

  • Methodology : Implement design of experiments (DoE) with factorial designs to identify critical factors (e.g., catalyst loading, mixing speed). Use PAT (process analytical technology) tools like in-situ FTIR for real-time monitoring .

Tables for Key Data

Parameter Optimal Range Analytical Technique Reference
Synthesis Temperature80–120°CDSC/TGA
HPLC Detection Limit0.1 ppmFluorescence (λₑₓ/λₑₘ = 340/450)
Binding Affinity (BSA)Kd = 5–10 µMSPR/ITC

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.